molecular formula C30H45N5O10 B1335034 Phe-leu-glu-glu-val CAS No. 61037-79-4

Phe-leu-glu-glu-val

Cat. No.: B1335034
CAS No.: 61037-79-4
M. Wt: 635.7 g/mol
InChI Key: QIFCKXCILLESCU-XHVFSLISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-leu-glu-glu-val is a peptide compound with the molecular formula C30H45N5O10 It is composed of five amino acids: phenylalanine, leucine, two glutamic acids, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-leucyl-glutamyl-glutamyl-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (phenylalanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glutamic acid, glutamic acid, and valine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of phenylalanyl-leucyl-glutamyl-glutamyl-valine may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism (e.g., bacteria or yeast) to produce the peptide in large quantities through fermentation.

Chemical Reactions Analysis

Types of Reactions

Phe-leu-glu-glu-val can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction will yield free thiol-containing peptides.

Scientific Research Applications

Phe-leu-glu-glu-val has several scientific research applications:

Mechanism of Action

The mechanism of action of phenylalanyl-leucyl-glutamyl-glutamyl-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets and modulate their activity, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific context and application of the peptide .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanyl-leucyl-glutamyl-glutamyl-alanine: Similar structure but with alanine instead of valine.

    Phenylalanyl-leucyl-glutamyl-glutamyl-isoleucine: Similar structure but with isoleucine instead of valine.

    Phenylalanyl-leucyl-glutamyl-glutamyl-lysine: Similar structure but with lysine instead of valine.

Uniqueness

Phe-leu-glu-glu-val is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. Its combination of hydrophobic (phenylalanine, leucine, valine) and acidic (glutamic acid) residues allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .

Properties

CAS No.

61037-79-4

Molecular Formula

C30H45N5O10

Molecular Weight

635.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C30H45N5O10/c1-16(2)14-22(34-26(40)19(31)15-18-8-6-5-7-9-18)29(43)33-20(10-12-23(36)37)27(41)32-21(11-13-24(38)39)28(42)35-25(17(3)4)30(44)45/h5-9,16-17,19-22,25H,10-15,31H2,1-4H3,(H,32,41)(H,33,43)(H,34,40)(H,35,42)(H,36,37)(H,38,39)(H,44,45)/t19-,20-,21-,22-,25-/m0/s1

InChI Key

QIFCKXCILLESCU-XHVFSLISSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

sequence

FLEEV

Synonyms

Phe-Leu-Glu-Glu-Val
phenylalanyl-leucyl-glutamyl-glutamyl-valine
PLGGV

Origin of Product

United States

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